molecular formula C21H14N2O6 B11079080 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11079080
M. Wt: 390.3 g/mol
InChI Key: DCWWVBWCVRQCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound with a fascinating structure. Let’s break it down:

  • Core Structure: : The compound features a pyrrolone ring system, which consists of a five-membered ring containing one nitrogen atom and one oxygen atom. The furan-2-ylcarbonyl group is attached to this core.

  • Functional Groups

      Furan-2-ylcarbonyl: This group contains a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) attached to a carbonyl (C=O) group.

      3-hydroxy: Indicates the presence of a hydroxyl group (OH) at the third position.

      3-nitrophenyl: A nitro group (NO₂) is attached to a phenyl ring (a six-membered aromatic ring).

Preparation Methods

Synthetic Routes

Several synthetic routes lead to the formation of this compound. One common approach involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes . This reaction yields pyridylchalcones, which can subsequently cyclize with hydrazine hydrate to form the N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.

Industrial Production

While industrial-scale production methods may vary, laboratories typically employ synthetic routes similar to those mentioned above. Optimization for yield, purity, and scalability is crucial for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions due to its functional groups (e.g., the nitro group).

    Substitution: The phenyl ring and furan-2-ylcarbonyl group are susceptible to substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with hydrogen and a catalyst can reduce the nitro group to an amino group.

Major Products

The major products formed during these reactions include derivatives of the core pyrrolone structure, such as substituted pyrazoles and related compounds.

Scientific Research Applications

    Medicine: Researchers explore its potential as an antimicrobial agent, anti-inflammatory drug, or even as a candidate for treating specific diseases.

    Chemistry: It serves as a building block for designing novel compounds.

    Biology: Investigating its effects on cellular processes and biological pathways.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs with identical substituents, we can compare it to related pyrrolone-based compounds. Its unique combination of functional groups contributes to its distinct properties.

Properties

Molecular Formula

C21H14N2O6

Molecular Weight

390.3 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(3-nitrophenyl)-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C21H14N2O6/c24-19(16-10-5-11-29-16)17-18(13-6-4-9-15(12-13)23(27)28)22(21(26)20(17)25)14-7-2-1-3-8-14/h1-12,18,25H

InChI Key

DCWWVBWCVRQCNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.